molecular formula C22H28N4O2S B6513281 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 899950-41-5

4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one

Cat. No. B6513281
CAS RN: 899950-41-5
M. Wt: 412.6 g/mol
InChI Key: NHAKOTWANXVUSP-UHFFFAOYSA-N
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Description

4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic compound with a molecular formula of C26H20N2O4 and a molecular weight of 424.46 g/mol . Its structure combines an indole moiety, a quinazolinone ring, and a dimethylaminoethyl group. Let’s explore its various facets:


Synthesis Analysis

The synthesis of this compound involves several steps. One plausible synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, yielding an intermediate phthalhydrazide. Further transformations lead to the final product .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 211–213°C .
  • Spectroscopic Data :
    • 1H-NMR : Peaks at δ 4.69 (s, 2H, CH₂-H) , δ 6.68 (d, 2H, J = 10.3 Hz, CH-H) , δ 7.27 (s, 4H, Ar-H) , δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) , δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H) , δ 8.25 (s, 1H, NH-H) , and δ 9.10 (s, 1H, NOH-H) .

Scientific Research Applications

properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-24(2)13-14-26-19-10-6-4-8-17(19)21(23-22(26)28)29-15-20(27)25-12-11-16-7-3-5-9-18(16)25/h3,5,7,9H,4,6,8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAKOTWANXVUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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